5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17820821
InChI: InChI=1S/C10H15N3/c1-10(3-4-10)8-2-5-11-9-12-6-7-13(8)9/h6-8H,2-5H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C10H15N3
Molecular Weight: 177.25 g/mol

5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

CAS No.:

Cat. No.: VC17820821

Molecular Formula: C10H15N3

Molecular Weight: 177.25 g/mol

* For research use only. Not for human or veterinary use.

5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine -

Specification

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
IUPAC Name 5-(1-methylcyclopropyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine
Standard InChI InChI=1S/C10H15N3/c1-10(3-4-10)8-2-5-11-9-12-6-7-13(8)9/h6-8H,2-5H2,1H3,(H,11,12)
Standard InChI Key CETCUKGKRNUHKW-UHFFFAOYSA-N
Canonical SMILES CC1(CC1)C2CCNC3=NC=CN23

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

The compound’s core structure consists of a fused imidazo[1,2-a]pyrimidine system, where the imidazole ring (a five-membered ring with two nitrogen atoms) is annulated to a pyrimidine ring (a six-membered ring with two nitrogen atoms). The 1-methylcyclopropyl substituent at position 5 introduces steric and electronic modifications that influence its reactivity and binding affinity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H15N3\text{C}_{10}\text{H}_{15}\text{N}_{3}
Molecular Weight177.25 g/mol
IUPAC Name5-(1-methylcyclopropyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine
Canonical SMILESCC1(CC1)C2CCNC3=NC=CN23
InChI KeyCETCUKGKRNUHKW-UHFFFAOYSA-N

The bicyclic framework and methylcyclopropyl group contribute to its three-dimensional conformation, which is critical for interactions with biological targets .

Synthetic Methodologies

Cyclization-Based Synthesis

The most common route involves cyclization reactions between 2-amino-4-methylpyrimidine and 1-methylcyclopropyl ketone. This process typically employs ethanol or acetonitrile as solvents and requires heating to 80–100°C for 12–24 hours. Catalysts such as Al2O3\text{Al}_2\text{O}_3 under microwave irradiation enhance reaction efficiency, achieving yields of 65–75% .

Reaction Mechanism

  • Nucleophilic Attack: The amino group of 2-amino-4-methylpyrimidine attacks the carbonyl carbon of 1-methylcyclopropyl ketone.

  • Cyclodehydration: Intramolecular dehydration forms the imidazole ring.

  • Aromatization: Elimination of water finalizes the bicyclic structure .

Alternative Approaches

Recent advancements include solvent-free conditions and microwave-assisted synthesis, reducing reaction times to 30–60 minutes. These methods improve scalability and reduce environmental impact .

Biological Activities and Mechanisms

Table 2: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL) Against S. aureusMIC (μg/mL) Against C. albicans
3j (Chlorinated derivative)2.55.0
3k (Fluorinated derivative)2.52.5

Data sourced from studies on halogenated imidazo[1,2-a]pyrimidines .

The methylcyclopropyl group may enhance membrane permeability, while halogen substituents improve target binding .

Applications in Medicinal Chemistry

Drug Design Considerations

The compound’s rigid bicyclic structure serves as a scaffold for designing kinase inhibitors and antimicrobial agents. Its pharmacokinetic profile, predicted via ADME-Tox models, shows moderate solubility (LogP = 2.1) and low hepatotoxicity risk .

Table 3: Structural and Functional Comparison

CompoundMolecular FormulaKey SubstituentBioactivity Highlights
5-(1-Methylcyclopropyl)C10H15N3\text{C}_{10}\text{H}_{15}\text{N}_{3}1-MethylcyclopropylUnder investigation
2-Methyl-5-(1-methylcyclopropyl)C11H19N3\text{C}_{11}\text{H}_{19}\text{N}_{3}Additional methyl groupEnhanced metabolic stability

The addition of methyl groups improves metabolic stability but may reduce solubility .

Future Research Directions

  • Target Identification: Elucidate interactions with bacterial topoisomerases or fungal cytochrome P450 enzymes.

  • Optimization: Introduce polar groups (e.g., hydroxyl or amine) to improve water solubility.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models .

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